molecular formula C10H16Cl2N2O B7886172 4-Pyridin-3-ylpiperidin-4-ol dihydrochloride

4-Pyridin-3-ylpiperidin-4-ol dihydrochloride

Cat. No. B7886172
M. Wt: 251.15 g/mol
InChI Key: AMZXHZYBRBNOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-3-ylpiperidin-4-ol dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O and its molecular weight is 251.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Glycine Transporter 1 Inhibition : Zhao et al. (2009) discovered potent and selective glycine transporter 1 (GlyT1) inhibitors containing a 4-pyridin-2-ylpiperidine sulfonamide, which showed improved aqueous solubility and were devoid of time-dependent CYP inhibition activity (Zhao et al., 2009).

  • Ligand Synthesis and Complex Chemistry : Halcrow (2005) reviewed the synthesis of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives, highlighting their use as ligands with applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

  • CCR4 Antagonists for Anti-Inflammatory Activity : Yokoyama et al. (2009) improved the potency of CC chemokine receptor-4 (CCR4) antagonists by introducing a 3-(hydroxymethyl)piperidine moiety, resulting in compounds with strong inhibition of human/mouse chemotaxis and demonstrating anti-inflammatory activity in murine models (Yokoyama et al., 2009).

  • Chemical Reactions of Pyridine Derivatives : Rudine et al. (2010) studied the reaction of pyridine derivatives with dichloromethane under ambient conditions, revealing the formation of methylenebispyridinium dichloride compounds and proposing a reaction mechanism (Rudine et al., 2010).

  • Antimicrobial and Antioxidant Applications : Rusnac et al. (2020) investigated compounds formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, finding that some synthesized compounds exhibited moderate antifungal activity and potential application in antibacterial and antifungal areas (Rusnac et al., 2020).

  • Synthesis of Heterocyclic Substituted Pyridines : Ashok et al. (2006) synthesized a series of pyridine derivatives under microwave irradiation conditions, showing the relevance of pyridine derivatives in pharmaceutical agents with diverse biological activities (Ashok et al., 2006).

properties

IUPAC Name

4-pyridin-3-ylpiperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9;;/h1-2,5,8,11,13H,3-4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZXHZYBRBNOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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